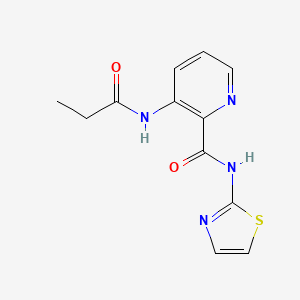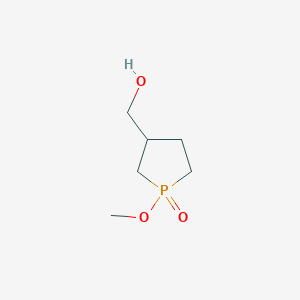![molecular formula C23H23N5O B12582710 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-85-0](/img/structure/B12582710.png)
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound with potential applications in various scientific fields. This compound features an acridine core, which is known for its biological activity and utility in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, including the formation of the acridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy and methylamino groups, often through nucleophilic substitution or diazotization reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments.
Analyse Chemischer Reaktionen
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: Depending on the reaction, products can include quinones, amines, and substituted acridines.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with biological molecules:
Molecular Targets: It can intercalate with DNA, disrupting replication and transcription processes.
Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA function.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine can be compared with other acridine derivatives:
Similar Compounds: Acridine orange, acriflavine, and proflavine.
Uniqueness: The presence of the ethoxy and methylamino groups provides unique chemical properties and potential biological activities not found in other acridine derivatives.
Eigenschaften
CAS-Nummer |
578709-85-0 |
|---|---|
Molekularformel |
C23H23N5O |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-ethoxy-N-methyl-6-[[2-(methylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C23H23N5O/c1-4-29-16-10-12-19-18(14-16)23(25-3)17-11-9-15(13-22(17)26-19)27-28-21-8-6-5-7-20(21)24-2/h5-14,24H,4H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
DFLHKKCZFHNYMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=CC=CC=C4NC)N=C2C=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
